molecular formula C8H14N2O B11088484 3-(2,2-Dimethylhydrazinyl)cyclohex-2-en-1-one

3-(2,2-Dimethylhydrazinyl)cyclohex-2-en-1-one

Cat. No.: B11088484
M. Wt: 154.21 g/mol
InChI Key: JXSXSBLTWVLHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Dimethylhydrazinyl)cyclohex-2-en-1-one: is an organic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is characterized by a cyclohexenone ring substituted with a dimethylhydrazinyl group at the third position. This compound is primarily used in research settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethylhydrazinyl)cyclohex-2-en-1-one typically involves the reaction of cyclohexane-1,3-dione with dimethylhydrazine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as in laboratory settings, with optimizations for scale-up. Bulk manufacturing may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

Scientific Research Applications

Chemistry: 3-(2,2-Dimethylhydrazinyl)cyclohex-2-en-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the development of new materials and chemical entities .

Biology and Medicine: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the synthesis of polymers and other industrial products .

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylhydrazinyl)cyclohex-2-en-1-one involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the inhibition or modification of their activity. The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent chemical transformations .

Comparison with Similar Compounds

Comparison: 3-(2,2-Dimethylhydrazinyl)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of the dimethylhydrazinyl group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the hydrazinyl group enhances its nucleophilicity and ability to participate in a variety of chemical reactions .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-(2,2-dimethylhydrazinyl)cyclohex-2-en-1-one

InChI

InChI=1S/C8H14N2O/c1-10(2)9-7-4-3-5-8(11)6-7/h6,9H,3-5H2,1-2H3

InChI Key

JXSXSBLTWVLHOI-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC1=CC(=O)CCC1

Origin of Product

United States

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